2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine
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Overview
Description
2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine is a complex organic compound featuring a morpholine ring substituted with a thieno[2,3-d]pyrimidine moiety and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
It is known that thieno[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, often interact with a variety of enzymes such as kinases and phosphodiesterases .
Mode of Action
Thieno[2,3-d]pyrimidines are known to inhibit various enzymes, which can lead to a cascade of biochemical reactions .
Biochemical Pathways
The inhibition of enzymes such as kinases and phosphodiesterases can affect a wide range of cellular processes, including signal transduction, cell growth, and apoptosis .
Result of Action
The inhibition of enzymes such as kinases and phosphodiesterases can lead to changes in cellular processes, potentially leading to therapeutic effects .
Biochemical Analysis
Biochemical Properties
Related compounds, such as pyrimido[4,5-d]pyrimidines, have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The phenyl group is introduced through a subsequent reaction, often involving palladium-catalyzed cross-coupling reactions . Finally, the morpholine ring is incorporated through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted morpholine derivatives .
Scientific Research Applications
2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core and exhibit similar biological activities.
Phenyl-substituted morpholines: These compounds have a phenyl group attached to the morpholine ring and are used in similar applications.
Uniqueness
2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-12-8-21(9-13(2)22-12)17-16-15(14-6-4-3-5-7-14)10-23-18(16)20-11-19-17/h3-7,10-13H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRCWGUTFZVHQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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